Product packaging for Isopentylamine hydrochloride(Cat. No.:CAS No. 541-23-1)

Isopentylamine hydrochloride

Cat. No.: B1206954
CAS No.: 541-23-1
M. Wt: 123.62 g/mol
InChI Key: HOMVDRDAAUYWKL-UHFFFAOYSA-N
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Description

Isopentylamine Hydrochloride (CAS 541-23-1) is an organic compound salt with the molecular formula C5H13N·HCl and a molecular weight of 123.62 g/mol. It is presented as a white to almost white crystalline powder . This compound is characterized by its high purity, typically exceeding 98.0% as determined by nonaqueous titration . Its physical properties include a melting point of 217 °C (with decomposition) and solubility in water . As a hydrochloride salt of a primary amine, it serves as a versatile building block and intermediate in organic synthesis and various research applications. The compound is valued for its role in facilitating the introduction of the isopentylamine group into more complex molecules. Researchers utilize this chemical in the development of novel synthetic pathways, where its properties are exploited to achieve specific reaction outcomes, such as in the synthesis of specialized solvents and other fine chemicals . Proper handling procedures should be followed, as the compound may cause skin and serious eye irritation . It is also hygroscopic and recommended to be stored under inert gas in a cool, dark place at room temperature (<15°C) to maintain stability and purity . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14ClN B1206954 Isopentylamine hydrochloride CAS No. 541-23-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutan-1-amine;hydrochloride
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InChI

InChI=1S/C5H13N.ClH/c1-5(2)3-4-6;/h5H,3-4,6H2,1-2H3;1H
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InChI Key

HOMVDRDAAUYWKL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H14ClN
Source PubChem
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Related CAS

107-85-7 (Parent)
Record name Isopentylamine hydrochloride
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DSSTOX Substance ID

DTXSID30202439
Record name Isopentylamine hydrochloride
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Molecular Weight

123.62 g/mol
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CAS No.

541-23-1
Record name 1-Butanamine, 3-methyl-, hydrochloride (1:1)
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Record name Isopentylamine hydrochloride
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Record name 3-methylbutan-1-amine hydrochloride
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Synthetic Methodologies and Pathways for Isopentylamine Hydrochloride

Historical Development of Isopentylamine Synthesis

The early synthesis of primary amines was a central focus of 19th and early 20th-century organic chemistry. These foundational methods provided the chemical community with the first reliable routes to this important class of compounds, including isopentylamine.

Several classical reactions were instrumental in the early preparation of primary amines and were applicable to the synthesis of isopentylamine.

The Hofmann Rearrangement: Discovered by August Wilhelm von Hofmann, this reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The process involves treating the amide (in this case, isovaleramide) with bromine and a strong base like sodium hydroxide. vedantu.com The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to the primary amine, releasing carbon dioxide. wikipedia.org This degradation method was a significant contribution as it provided a pathway to amines from carboxylic acid derivatives. allaboutchemistry.net

The Gabriel Synthesis: Developed by Siegmund Gabriel, this method provides a controlled way to synthesize primary amines from alkyl halides, avoiding the over-alkylation that often occurs with direct animation of alkyl halides with ammonia (B1221849). masterorganicchemistry.com The synthesis begins with the deprotonation of phthalimide (B116566), whose N-H hydrogen is acidic, to form a nucleophilic phthalimide anion. libretexts.org This anion then reacts with a primary alkyl halide, such as isoamyl bromide, in an SN2 reaction to form an N-alkylated phthalimide. libretexts.org The final step involves the liberation of the primary amine, which can be achieved through hydrolysis or, more commonly, hydrazinolysis. scribd.com

The Leuckart-Wallach Reaction: First described by Rudolf Leuckart in 1885, this reaction represents an early form of reductive amination. mdpi.comwikipedia.org It involves the conversion of aldehydes or ketones to the corresponding amines by heating them with ammonium (B1175870) formate (B1220265) or formamide, which acts as both the nitrogen source and the reducing agent. wikipedia.orgsemanticscholar.org Applying this to isovaleraldehyde (B47997) would produce N-formylisopentylamine, which is subsequently hydrolyzed to yield isopentylamine. The reaction typically requires high temperatures, often exceeding 120-165 °C. wikipedia.org

The choice of starting materials for chemical synthesis has continually evolved, driven by factors such as availability, cost, efficiency, and safety. Early syntheses of isopentylamine relied on precursors that were steps removed from the most basic feedstocks. For instance, the Hofmann rearrangement requires isovaleramide, which is typically synthesized from isovaleric acid. The Gabriel synthesis utilizes an alkyl halide like isoamyl bromide, which is commonly prepared from the corresponding alcohol (isoamyl alcohol).

Contemporary synthetic strategies prioritize more direct and atom-economical routes. There has been a discernible shift towards using readily available and inexpensive bulk chemicals like alcohols and aldehydes as direct precursors. Isoamyl alcohol and its oxidation product, isovaleraldehyde, are now common starting points for the large-scale production of isopentylamine via catalytic reductive amination. This shift avoids the need for stoichiometric halogenating agents or the multi-step preparation of amides, representing a more streamlined and efficient approach.

Contemporary Chemical Synthesis Techniques for Isopentylamine Hydrochloride

Modern synthetic methods focus on catalytic pathways that offer high efficiency, selectivity, and milder operating conditions. Reductive amination has emerged as a dominant strategy for the synthesis of isopentylamine. The resulting isopentylamine base is then typically neutralized with hydrochloric acid to form the stable this compound salt.

Reductive amination is a highly versatile method for forming C-N bonds and is widely used in the pharmaceutical and chemical industries. mdpi.com The process involves the reaction of a carbonyl compound or an alcohol with ammonia in the presence of a reducing agent. This method accounts for a significant portion of all C-N bond-forming reactions in pharmaceutical manufacturing. mdpi.com

The general mechanism for the reductive amination of an aldehyde involves two key steps:

Nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde (e.g., isovaleraldehyde) to form a hemiaminal, which then dehydrates to form an imine intermediate.

Reduction of the imine to the corresponding primary amine (isopentylamine) via catalytic hydrogenation or other reducing agents.

When starting from an alcohol like isoamyl alcohol, the reaction proceeds via a "borrowing hydrogen" or "hydrogen transfer" mechanism, where the alcohol is first catalytically dehydrogenated in-situ to the corresponding aldehyde, which then undergoes the amination and subsequent hydrogenation steps.

While the outline specifies hydrazone formation, the synthesis of a primary amine using ammonia proceeds through an imine intermediate, not a hydrazone (which is formed from hydrazine). The reaction of isovaleraldehyde with ammonia forms isopentylimine. This imine is then reduced in the same pot to isopentylamine. The reduction is typically achieved by catalytic hydrogenation. A variety of metal catalysts are effective for this transformation, with catalyst choice influencing reaction conditions and selectivity. Nickel, Cobalt, and Ruthenium-based systems have all been employed for the reductive amination of aldehydes. researchgate.netresearchgate.nettudelft.nl

Table 1: Illustrative Catalytic Systems for Reductive Amination of Aldehydes

Catalyst SystemReducing AgentTypical Temperature (°C)Typical Pressure (bar)SubstrateSelectivity/Yield
Raney NickelHydrogen (H₂)80 - 12030 - 100Aliphatic AldehydesGood to Excellent
Cobalt-based (Co/SiO₂)Hydrogen (H₂)100 - 15080 - 150Aromatic AldehydesHigh Yields Reported
Ruthenium-based (Ru/C)Hydrogen (H₂)80 - 10020 - 50Aromatic/Aliphatic AldehydesHigh Selectivity for Primary Amine
Palladium on Carbon (Pd/C)Hydrogen (H₂)25 - 801 - 50Aromatic/Aliphatic AldehydesWidely used, effective

The catalytic hydrogenation of nitriles is a direct and atom-efficient route to primary amines. researchgate.net For the synthesis of isopentylamine, this involves the reduction of isovaleronitrile (B1219994) ((CH₃)₂CHCH₂CN). This method adds a carbon atom to the synthetic sequence if starting from a C4 precursor but is a very direct conversion of a C5 nitrile. The reaction is typically carried out using catalysts known for their high hydrogenation activity.

Table 2: Typical Conditions for Catalytic Hydrogenation of Aliphatic Nitriles

CatalystSolventTypical Temperature (°C)Typical Pressure (bar)Reported Yield
Raney NickelEthanol, Methanol (often with NH₃)100 - 13030 - 40High (>95%)
Raney CobaltVarious100 - 150>50High
Palladium on Carbon (Pd/C)Ethanol, Water70 - 100~20Effective, may require acidic/basic conditions
Rhodium-basedVarious50 - 10020 - 70High

The addition of ammonia during the hydrogenation of nitriles is a common practice to suppress the formation of secondary and tertiary amine byproducts.

Additionally, the reduction of nitroalkanes provides another viable pathway to primary amines. libretexts.org The synthesis of isopentylamine via this route would start with 1-nitro-3-methylbutane. The nitro group can be reduced using various methods, including catalytic hydrogenation (e.g., using Pd/C) or reaction with metals in acidic media (e.g., Fe, Sn, or Zn in HCl). Catalytic hydrogenation is generally preferred for its cleaner reaction profile and milder conditions.

Alkylation of Ammonia and Primary Amine Precursors

The alkylation of ammonia is a foundational method for the synthesis of primary amines. This nucleophilic substitution reaction involves the reaction of ammonia with an alkyl halide. However, a significant drawback of this method is the potential for overalkylation, as the resulting primary amine is also nucleophilic and can react further with the alkyl halide to produce secondary and tertiary amines, and even quaternary ammonium salts. wikipedia.orglibretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used. youtube.com

The reaction of a primary amine with a halogenoalkane can produce a secondary amine and its salt. Further reactions can lead to the formation of tertiary amines and their salts, and ultimately quaternary ammonium salts where there are no hydrogens left on the nitrogen to be removed. libretexts.org

While effective for producing tertiary and quaternary amines, the synthesis of primary and secondary amines via alkylation often results in a mixture of products. libretexts.org More controlled methods for synthesizing primary amines involve a two-step process. This strategy first forms a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile, followed by the removal of extraneous nitrogen substituents to yield the pure primary amine. libretexts.org

Table 1: Comparison of Products from Alkylation of Ammonia

Reactant RatioPrimary Product(s)
Excess AmmoniaPrimary Amine
Excess Alkyl HalideQuaternary Ammonium Salt
Intermediate RatiosMixture of primary, secondary, tertiary amines, and quaternary ammonium salt

Direct Formation of Amine Hydrochloride Salts

The hydrochloride salt of an amine can be formed directly by reacting the amine with hydrochloric acid. A general laboratory procedure for preparing amine hydrochloride salts involves reacting the amine with ammonium chloride in ethanol. The mixture is refluxed, and the solvent is then removed by rotary evaporation, yielding the hydrochloride salt as a solid, often in quantitative yield. chemicalbook.com

Comparative Analysis of Synthetic Routes: Methodological Considerations

The choice of synthetic route for this compound depends on several factors, including the desired scale of production, purity requirements, cost, and environmental considerations.

Table 2: Comparative Analysis of Synthetic Routes for Amines

Synthetic RouteAdvantagesDisadvantagesKey Considerations
Alkylation of Ammonia Simple, uses readily available starting materials. wikipedia.orgOften results in a mixture of products (overalkylation). libretexts.orgnih.gov Requires a large excess of ammonia for selectivity. youtube.comControl of stoichiometry is crucial for product distribution.
Direct Salt Formation High yield, straightforward procedure. chemicalbook.comRequires the pre-synthesis of the free amine.Suitable for laboratory-scale synthesis.
Microbial Production Sustainable, uses renewable feedstocks, environmentally friendly. frontiersin.orgCan be complex to develop and optimize, lower volumetric productivity compared to chemical synthesis.Strain development and fermentation optimization are critical.
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly. acs.orgnih.govEnzymes can be expensive and may have limited stability.Enzyme selection, immobilization, and process optimization are important factors.

Chemical methods like the alkylation of ammonia are well-established but suffer from a lack of selectivity, leading to the formation of multiple products. nih.gov While direct salt formation from the free amine is efficient, it necessitates a prior synthesis step for the amine itself.

In contrast, biotechnological and biocatalytic routes offer a more sustainable and selective approach. Microbial production can utilize renewable resources and operate under mild conditions. frontiersin.org Enzymatic synthesis, particularly with enzymes like laccases and transaminases, provides high chemo-, regio-, and enantioselectivity, which is a significant advantage for producing specific amine products. nih.govmdpi.com However, the cost and stability of biocatalysts can be a limiting factor. The Leuckart reaction is another classic method for the reductive amination of aldehydes and ketones and is considered more environmentally friendly than some other routes. mdpi.com

Ultimately, the optimal synthetic strategy will involve a trade-off between these factors, with a growing trend towards the adoption of greener biocatalytic methods in both academic and industrial settings.

Chemical Reactivity and Mechanistic Investigations of Isopentylamine Hydrochloride

Acid-Base Equilibria and Proton Transfer Mechanisms

The acid-base properties of isopentylamine hydrochloride are central to its chemical behavior. In aqueous solution, an equilibrium is established between the protonated amine (isopentylammonium ion) and its conjugate base, isopentylamine. This equilibrium is characterized by the acid dissociation constant (Ka) of the isopentylammonium ion, or more commonly, the pKa. The pKa of isopentylammonium is approximately 10.6, indicating that isopentylamine is a moderately strong base.

The equilibrium can be represented as follows:

(CH₃)₂CHCH₂CH₂NH₃⁺ + H₂O ⇌ (CH₃)₂CHCH₂CH₂NH₂ + H₃O⁺

This equilibrium is dynamic and susceptible to shifts based on the pH of the solution. In acidic conditions, the equilibrium lies to the left, favoring the protonated isopentylammonium form. Conversely, in basic conditions, the equilibrium shifts to the right, increasing the concentration of the free isopentylamine.

Proton transfer is a fundamental aspect of these acid-base reactions. The mechanism of proton transfer can occur through several pathways. In aqueous solution, proton transfer is often mediated by water molecules, which can act as both proton donors and acceptors. The transfer of a proton from the isopentylammonium ion to a water molecule is a rapid and reversible process. The kinetics of such proton transfers are typically diffusion-controlled, meaning the rate is limited by how quickly the reacting species can encounter each other in solution.

Nucleophilic Properties and Substitution Reactions

The nitrogen atom of the free isopentylamine, present in equilibrium with its hydrochloride salt, possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in a variety of substitution reactions, where it attacks electron-deficient centers.

The participation of isopentylamine in nucleophilic substitution reactions can proceed via either an SN1 or SN2 pathway, largely dependent on the structure of the electrophile (typically an alkyl halide).

SN2 Reactions: As a primary amine, isopentylamine generally favors the SN2 pathway, especially with primary and secondary alkyl halides. This mechanism involves a backside attack by the nucleophilic nitrogen on the carbon atom bearing the leaving group, proceeding through a single transition state. The rate of an SN2 reaction is dependent on the concentration of both the amine and the alkyl halide. The isopentyl group, while somewhat bulky, does not typically present enough steric hindrance to completely prevent this pathway with appropriate substrates.

SN1 Reactions: The SN1 pathway becomes more probable with tertiary alkyl halides, which can form stable carbocation intermediates. In this two-step mechanism, the leaving group departs first, followed by the attack of the nucleophilic amine on the resulting carbocation. The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide.

The choice between SN1 and SN2 pathways is summarized in the table below:

Alkyl Halide TypePredominant Pathway with IsopentylamineRationale
MethylSN2Minimal steric hindrance.
PrimarySN2Low steric hindrance, unstable primary carbocation.
SecondarySN2 and SN1 (competing)Moderate steric hindrance, secondary carbocation has some stability.
TertiarySN1High steric hindrance prevents SN2, stable tertiary carbocation.

The reaction of isopentylamine with alkyl halides is a classic example of its nucleophilic character, leading to the formation of more substituted amines. The initial reaction with an alkyl halide (R-X) yields a secondary amine.

(CH₃)₂CHCH₂CH₂NH₂ + R-X → [(CH₃)₂CHCH₂CH₂NH₂R]⁺X⁻

This is followed by deprotonation to give the neutral secondary amine. A significant challenge in these reactions is the potential for over-alkylation. The secondary amine product is also nucleophilic and can react with another molecule of the alkyl halide to form a tertiary amine, which can further react to form a quaternary ammonium (B1175870) salt.

Beyond alkyl halides, isopentylamine can react with other electrophilic centers, such as the carbonyl carbon of aldehydes and ketones. This reactivity is fundamental to processes like reductive amination.

Oxidation and Reduction Chemistry of this compound

Isopentylamine can undergo oxidation, and a notable oxidative derivative is isoamyl nitrite (B80452). The formation of isoamyl nitrite from isopentylamine proceeds through a nitrosation reaction, typically involving the use of a nitrite source, such as sodium nitrite, in an acidic medium. The acid protonates the nitrite ion to form nitrous acid (HNO₂), which then reacts with the primary amine.

(CH₃)₂CHCH₂CH₂NH₂ + HNO₂ → (CH₃)₂CHCH₂CH₂ONO + H₂O

This reaction is mechanistically related to the esterification of alcohols with nitrous acid. Isoamyl nitrite is a volatile liquid with various industrial and chemical applications. chemicalbook.com

While this compound itself is not typically a starting material for reduction, the parent amine is intimately involved in reductive transformations, most notably reductive amination. Reductive amination is a powerful method for the synthesis of amines, including isopentylamine itself.

In this process, a ketone or aldehyde is reacted with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of isopentylamine, 3-methylbutanal (B7770604) would be reacted with ammonia (B1221849) in the presence of a reducing agent.

(CH₃)₂CHCH₂CHO + NH₃ → [(CH₃)₂CHCH₂CH=NH] → (CH₃)₂CHCH₂CH₂NH₂

Isopentylamine can also serve as the amine component in reductive aminations to produce secondary or tertiary amines. For example, its reaction with a ketone followed by reduction will yield a secondary amine.

ReactantsProduct
3-Methylbutanal + AmmoniaIsopentylamine
Isopentylamine + AcetoneN-isopropylisopentylamine
Isopentylamine + FormaldehydeN,N-dimethylisopentylamine

Reactions with Carbonyl Compounds and Imine Chemistry

Isopentylamine, as a primary amine, engages in characteristic reactions with carbonyl compounds, such as aldehydes and ketones, leading to the formation of imines, also known as Schiff bases. tcichemicals.comthermofisher.com This reactivity is a cornerstone of imine chemistry and is pivotal in various synthetic transformations. The hydrochloride salt, this compound, can be neutralized in situ to free the amine for reaction.

Condensation Reactions and Imine Formation

The mechanism for this reaction is generally initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of isopentylamine at the electrophilic carbonyl carbon. nih.govsigmaaldrich.com This is followed by a series of proton transfer steps to form a neutral intermediate known as a carbinolamine or amino alcohol. sigmaaldrich.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). scbt.comchemspider.com Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. sigmaaldrich.com

The reaction is reversible and its equilibrium can be influenced by the reaction conditions. nih.govlabsolu.ca To drive the reaction toward the formation of the imine, water is typically removed from the reaction mixture, for instance, by azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents like molecular sieves. labsolu.ca

The reaction rate is pH-dependent. It is generally fastest in weakly acidic conditions (around pH 5). scbt.comchemspider.com At a lower pH, a significant portion of the amine is protonated, rendering it non-nucleophilic. scbt.comchemspider.com At a higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate effectively. scbt.comchemspider.com

Table 1: General Scheme of Imine Formation

Reactant 1 Reactant 2 Product Byproduct
Isopentylamine Aldehyde (R-CHO) N-Isopentylidenealdimine Water (H₂O)
Isopentylamine Ketone (R₂C=O) N-Isopentylideneketimine Water (H₂O)

Hydrolysis Mechanisms of Amine Adducts

The formation of imines is a reversible process, and the resulting C=N double bond in the amine adducts is susceptible to hydrolysis, which is the reverse of condensation. tcichemicals.com This reaction cleaves the imine back into its constituent primary amine (isopentylamine) and the corresponding carbonyl compound (aldehyde or ketone). nih.gov

The hydrolysis of imines is typically catalyzed by acid and occurs in the presence of excess water, which shifts the equilibrium away from the imine. tcichemicals.comnih.gov The mechanism involves the same intermediates as imine formation but in reverse order. nih.gov It begins with the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom in the C=N bond. Water then acts as a nucleophile, attacking this carbon atom. nih.gov A subsequent proton transfer from the oxygen to the nitrogen atom results in the formation of a carbinolamine intermediate. nih.gov Finally, the protonated amino group is eliminated as the neutral isopentylamine, and deprotonation of the oxygen yields the original carbonyl compound. khanacademy.orgnih.gov

The general steps for acid-catalyzed imine hydrolysis are:

Protonation of the imine nitrogen.

Nucleophilic attack by water on the imine carbon. nih.gov

Proton transfer from the oxygen to the nitrogen. nih.gov

Elimination of the primary amine (isopentylamine).

Deprotonation to regenerate the carbonyl compound and the acid catalyst.

Intermolecular and Intramolecular Interactions

The physical and chemical properties of this compound are governed by the various intermolecular and intramolecular forces present in its structure.

As an amine salt, this compound is an ionic compound composed of the isopentylammonium cation ([CH₃]₂CHCH₂CH₂NH₃⁺) and the chloride anion (Cl⁻). The primary intermolecular forces are strong ion-ion electrostatic attractions between these oppositely charged ions.

In addition to these strong ionic forces, hydrogen bonding plays a crucial role. The ammonium group (-NH₃⁺) of the cation acts as a hydrogen bond donor, while the chloride anion serves as a hydrogen bond acceptor. This results in a network of N-H···Cl hydrogen bonds that contribute significantly to the stability of the crystal lattice. The alkyl portion of the cation, the isopentyl group, engages in weaker van der Waals forces (specifically London dispersion forces) with neighboring molecules.

Intramolecularly, the this compound molecule consists of covalent bonds linking the carbon, nitrogen, and hydrogen atoms within the isopentylammonium cation. The molecule possesses conformational flexibility due to rotation around the carbon-carbon single bonds in the isopentyl chain. This allows the alkyl chain to adopt various spatial arrangements.

Table 2: Summary of Interactions in this compound

Type of Interaction Description Participating Moieties Relative Strength
Intermolecular
Ion-Ion Attraction Electrostatic force between cation and anion. Isopentylammonium (R-NH₃⁺) and Chloride (Cl⁻) Very Strong
Hydrogen Bonding Donation of a proton from N-H to the chloride ion. N-H groups and Cl⁻ Strong
Van der Waals Forces Temporary fluctuating dipoles. Isopentyl alkyl chains Weak
Intramolecular
Covalent Bonding Sharing of electrons between atoms. C-C, C-H, C-N, N-H Very Strong

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block

As a fundamental building block, isopentylamine hydrochloride provides a nucleophilic primary amine that can be readily incorporated into larger, more complex molecules. The isopentyl group (3-methylbutyl) concurrently imparts specific steric and lipophilic properties to the final product, influencing its solubility, reactivity, and intermolecular interactions.

The integration of the isopentylamine moiety is a key strategy in constructing sophisticated organic structures designed for specific functional roles, ranging from asymmetric catalysis to industrial chemical processes.

This compound is utilized as a foundational component in the synthesis of both chiral ligands and surfactants.

Chiral Ligands: In the field of asymmetric synthesis, chiral ligands are essential for controlling the stereochemical outcome of a reaction. The primary amine of isopentylamine can be reacted with chiral carboxylic acid derivatives to form amide bonds, leading to the creation of chiral bisamide ligands. These ligands can coordinate with metal centers to form catalysts used in enantioselective transformations.

Surfactants: The amphiphilic nature of molecules derived from isopentylamine allows for their use as surfactants. The isopentyl group forms a hydrophobic tail, while the amine group can be protonated or quaternized to create a hydrophilic head. This structure allows the molecule to align at interfaces, reducing surface tension. Isopentylamine can be used to form cationic surfactants (isopentylammonium salts) or can be derivatized, for instance through ethoxylation, to produce non-ionic surfactants.

Table 1: Synthetic Applications in Ligand and Surfactant Formation

ApplicationRole of IsopentylamineResulting Molecular Feature
Chiral Ligands Reacts with chiral acidsForms amide linkages in bisamide structures
Surfactants Provides the hydrophobic tailCreates an amphiphilic molecule

Formation of Complex Organic Architectures

Intermediate in Agrochemical and Rubber Chemical Synthesis

Isopentylamine is a recognized chemical intermediate for various industrial applications, including the synthesis of agrochemicals and rubber chemicals google.com.

Agrochemical Intermediates: As a versatile chemical intermediate, isopentylamine is employed in the synthesis of compounds used as flotation agents and oxidation inhibitors, which are relevant in the broader chemical industry that supports agricultural technologies google.com.

Rubber Chemical Synthesis: In the rubber industry, vulcanization accelerators are critical for controlling the cross-linking process of polymers. A major class of these accelerators is sulfenamides, which are synthesized by reacting 2-mercaptobenzothiazole (B37678) with a primary or secondary amine google.com. Isopentylamine can serve as the amine precursor in this reaction to produce N-isopentyl-2-benzothiazole sulfenamide. This type of accelerator offers a delayed onset of vulcanization, which improves the processing safety of the rubber compound before curing.

The reactivity of the primary amine group makes this compound an excellent candidate for derivatization, enabling the introduction of the isopentyl functional group into a wide array of chemical structures.

The chemical synthesis of modified oligoribonucleotides is a powerful method for studying the structure and biological function of RNA nih.gov. Post-synthetic modification is a key strategy where a precursor oligonucleotide is first synthesized and then functionalized with specific chemical groups nih.govwikipedia.org.

In this context, isopentylamine can be used as a nucleophile to modify the nucleobases within a synthetic RNA strand. The general approach involves a precursor oligonucleotide containing a nucleobase with a good leaving group. The primary amine of isopentylamine attacks this position, displacing the leaving group and forming a new covalent bond. This reaction introduces the N-isopentyl group onto the nucleobase, functionalizing the oligonucleotide with a hydrophobic alkyl chain that can influence its binding properties, thermal stability, and cellular uptake nih.govwikipedia.org. This method is particularly useful for incorporating modifications that are not stable under the conditions of standard phosphoramidite (B1245037) chemistry nih.gov.

Table 2: Role in Oligoribonucleotide Modification

ProcessReagent RoleModification IntroducedPotential Effect
Post-Synthetic Modification Primary amine nucleophileN-isopentyl group on a nucleobaseAltered hydrophobicity and binding affinity

Derivatization for Functionalized Chemical Structures

Incorporation into Heterocyclic Compounds (e.g., Quinazoline (B50416) Derivatives)

Quinazoline and its derivatives are a class of N-containing heterocyclic compounds with significant applications in medicinal chemistry due to their wide range of biological activities nih.gov. The synthesis of novel quinazoline derivatives often involves the substitution of various functional groups onto the core quinazoline scaffold.

Catalytic Applications in Chemical Transformations

This compound, as a primary amine salt, is related to compounds that find utility in modern catalytic systems. The corresponding free base, isopentylamine, can participate in various chemical transformations, particularly those involving "borrowing hydrogen" methodologies.

Role in "Borrowing Hydrogen" Processes

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an elegant and atom-economical approach in organic synthesis. acs.org This process involves the temporary "borrowing" of hydrogen from a substrate (typically an alcohol or amine) by a catalyst, which facilitates a subsequent reaction, after which the hydrogen is returned to a reaction intermediate. acs.org This catalytic cycle allows for the formation of C-N and C-C bonds without the need for pre-activating the substrates or using external oxidizing and reducing agents. acs.org

The general mechanism involves three key steps:

Dehydrogenation: A transition-metal catalyst oxidizes a substrate, such as an alcohol, to a reactive carbonyl intermediate. The "borrowed" hydrogen atoms are temporarily held by the metal catalyst, often forming a metal hydride species. acs.orgmdpi.com

Condensation: The reactive intermediate (e.g., an aldehyde or ketone) condenses with a nucleophile. In the context of primary amines like isopentylamine, it could condense with the aldehyde to form an imine. acs.org

Hydrogenation: The metal hydride catalyst then transfers the "borrowed" hydrogen back to the condensed intermediate (e.g., the imine), yielding the final alkylated product and regenerating the active catalyst. acs.orgmdpi.com

Primary amines are crucial reactants in these processes for the synthesis of more complex secondary and tertiary amines. acs.org For instance, isopentylamine can be used as a starting material for N-alkylation reactions using alcohols as green and sustainable alkylating agents. researchgate.net While specific studies focusing solely on this compound are not prevalent in high-impact literature, the reactivity of its free base, isopentylamine, is representative of primary amines in these transformations. Homogeneous catalysts based on iridium and ruthenium, as well as heterogeneous catalysts like nickel, are commonly employed to facilitate these reactions. mdpi.comacs.org

Integration into Functional Materials

This compound belongs to the alkylammonium halide family, a class of compounds that has garnered significant interest in the development of advanced functional materials, particularly in the fields of renewable energy and materials protection.

Precursor in Perovskite Solar Cell Material Development

Organic-inorganic metal halide perovskites are a class of materials that have revolutionized the field of photovoltaics due to their exceptional optoelectronic properties and low-cost fabrication methods. nd.edu The general formula for these perovskites is ABX₃, where A is an organic cation, B is a metal cation (typically lead or tin), and X is a halide anion. mdpi.com

Alkylammonium halides, such as this compound (isopentylammonium chloride), play a crucial role as precursors or additives in the synthesis of perovskite materials. tcichemicals.com While methylammonium (B1206745) and formamidinium are the most common 'A' cations, the introduction of other alkylammonium cations can significantly influence the structural and electronic properties of the resulting perovskite films. mdpi.comtcichemicals.com

The functions of these alkylammonium halides in perovskite solar cells include:

Structural Control: The size and shape of the organic cation can tune the crystal structure. For example, smaller cations like methylammonium lead to three-dimensional (3D) perovskite structures, whereas larger or bulkier alkylammonium cations can form two-dimensional (2D) or quasi-2D layered structures. tcichemicals.com These 2D layers can be used to passivate the surface of 3D perovskite films, reducing defects and improving stability.

Morphology and Crystallinity: Additives like propylammonium chloride have been shown to improve the grain size and crystallinity of formamidinium lead iodide (FAPbI₃) perovskite films, which is critical for achieving high power conversion efficiencies. researchgate.net

Defect Passivation: Non-radiative recombination at interfacial defects is a major source of efficiency loss in perovskite solar cells. Alkylammonium halides can be used as an interface engineering strategy to passivate these defects, thereby enhancing device performance and stability. researchgate.net

The table below illustrates the impact of different alkylammonium halide additives on the performance of FAPbI₃-based perovskite solar cells, demonstrating the principle of how compounds like this compound could be utilized.

Additive (20 mol%)Power Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
None (Control)20.9%1.12 V24.3 mA/cm²0.77
Methylammonium Chloride (MACl)21.5%1.13 V24.5 mA/cm²0.78
Propylammonium Chloride (PACl)22.2%1.14 V24.7 mA/cm²0.79
Data adapted from a study on FAPbI₃ perovskite solar cells, illustrating the effect of alkylammonium chloride additives. researchgate.net

Components in Corrosion Inhibitor Formulations

Corrosion is a significant industrial problem, particularly for metals like steel in acidic environments used for processes such as acid pickling, industrial cleaning, and oil well acidification. researchgate.netnih.gov Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are effective corrosion inhibitors because they can adsorb onto the metal surface and form a protective barrier. researchgate.net

Amines and their salts, including this compound, are known to be effective corrosion inhibitors. researchgate.net The mechanism of inhibition generally involves the adsorption of the inhibitor molecule onto the metal surface. This adsorption can occur through:

Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

Chemisorption: Coordinate bond formation between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal atoms. mdpi.com

The isopentylammonium cation (from the dissolved hydrochloride salt) and any corresponding free isopentylamine in equilibrium can adsorb on the steel surface. The presence of the alkyl chain provides a hydrophobic layer that repels aqueous corrosive species. The effectiveness of an amine inhibitor often increases with its concentration until an optimal surface coverage is achieved. mdpi.com

Research on various amine compounds has demonstrated their ability to significantly reduce the corrosion rate of steel in hydrochloric acid. researchgate.net The inhibition efficiency is typically measured using weight loss methods or electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). mdpi.comrsc.org For example, studies on similar organic inhibitors have shown efficiencies exceeding 90% at optimal concentrations. mdpi.com The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. mdpi.comchalcogen.ro

The table below presents representative data from a study on an organic inhibitor for N80 steel in 15% HCl, illustrating the typical performance of such compounds.

Inhibitor Concentration (mol/L)Corrosion Rate (mm/y)Inhibition Efficiency (η%)
0236.4-
1 x 10⁻⁴38.583.7%
5 x 10⁻⁴24.189.8%
1 x 10⁻³17.292.7%
5 x 10⁻³10.295.7%
Data adapted from a study on the inhibitor (E)-N′-(1-(4-(dimethylamino)phenyl)ethylidene) isonicotinohydrazide (MAPEI) at 303 K, demonstrating the concentration-dependent efficiency of organic corrosion inhibitors. mdpi.com

Biochemical Roles and Interactions in Non Human Biological Systems

Involvement in Metabolic Pathways and Enzyme Kinetics Studies (In Vitro/Microbial)

In vitro and microbial studies are essential for understanding the metabolic fate of isopentylamine. These systems allow for the detailed investigation of the enzymatic reactions it undergoes and the pathways it enters.

Isopentylamine is recognized as a substrate by several classes of enzymes that metabolize amines. As a primary amine, it is a candidate for enzymatic transformation through oxidative deamination or transamination.

Monoamine Oxidases (MAOs): These enzymes are crucial for the degradation of monoamines. While MAO-A and MAO-B have well-defined preferences for substrates like serotonin (B10506) and β-phenylethylamine, respectively, they exhibit broad selectivity at higher substrate concentrations and can act on a wide range of endogenous and dietary amines. nih.govresearcher.life Trace amines, the class of compounds to which isopentylamine belongs, are known substrates for MAO. researcher.life The specific kinetics of isopentylamine with MAO isoforms depend on factors such as substrate concentration and the specific enzyme variant. researchgate.netmanchester.ac.uk

Transaminases (TAs): Also known as aminotransferases, these enzymes catalyze the transfer of an amino group from a donor to an acceptor, a key reaction in amino acid metabolism. nih.gov While widely studied for their synthetic potential in producing chiral amines, they are also fundamental to metabolic pathways. rsc.orgnih.gov Primary amines can serve as amino donors in these reactions, suggesting that isopentylamine could be metabolized by microbial transaminases, participating in the synthesis of other amino compounds. nih.gov

Microbial Metabolism: Isopentylamine has been identified as a metabolite in various microorganisms. It is known to be produced by the bacterium Proteus mirabilis. sigmaaldrich.com Furthermore, studies have shown that certain fungi can utilize isoamylamine (B31083) in metabolic processes, such as in the synthesis of other compounds like methylisoamylamine and nitrosomethylisoamylamine. sigmaaldrich.com

The study of isopentylamine's metabolic pathways relies on a suite of biochemical and analytical techniques to identify and quantify the parent compound and its metabolites.

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques for separating and detecting volatile amines like isopentylamine from complex biological samples. sigmaaldrich.comaxispharm.com These methods often require a derivatization step to convert the amine into a form that is more easily detected, for example, by fluorimetric determination. sigmaaldrich.com

Mass Spectrometry (MS): When coupled with chromatography (GC-MS or LC-MS), mass spectrometry provides high specificity and sensitivity for identifying isopentylamine and its metabolic products based on their mass-to-charge ratio. axispharm.com This is a powerful tool for elucidating the structural changes that occur during enzymatic reactions.

Enzyme Kinetics Assays: To confirm that isopentylamine is a substrate for a specific enzyme, in vitro kinetic studies are performed. These assays measure the rate of the enzymatic reaction at varying concentrations of isopentylamine, allowing for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). nih.gov

Table 1: Summary of Enzymatic and Analytical Methods for Isopentylamine

Category Component Description Relevant Findings
Enzymatic Metabolism Monoamine Oxidase (MAO) An enzyme that catalyzes the oxidative deamination of monoamines. Trace amines are known substrates; specific isoforms can metabolize a broad range of primary amines. nih.govresearcher.life
Transaminase (TA) An enzyme that transfers an amino group from a donor to an acceptor. Primary amines can act as substrates, participating in the synthesis of other amino compounds. nih.gov
Analytical Techniques Gas Chromatography (GC) A technique used to separate volatile compounds in a sample. Commonly used for the analysis of amines in bacterial cultures and other biological samples. sigmaaldrich.com
HPLC A technique for separating, identifying, and quantifying components in a mixture. Often used with a derivatization step for sensitive detection of biogenic amines. sigmaaldrich.com
Mass Spectrometry (MS) An analytical tool used to measure the mass-to-charge ratio of molecules. Provides high specificity for identifying metabolites when coupled with GC or LC. axispharm.com

Molecular Interactions with Cellular Systems and Signaling Mechanisms (Non-Human Models)

Isopentylamine, as a trace amine, acts as a signaling molecule by activating a specific class of G protein-coupled receptors (GPCRs), thereby influencing intracellular pathways in various cell types.

Trace amine-associated receptors are a family of GPCRs that are activated by trace amines. medchemexpress.com Among these, TAAR1 is the most studied in the context of metabolic regulation.

TAAR1 Expression: Research has confirmed the expression of TAAR1 in the endocrine pancreas. Specifically, TAAR1 has been identified in pancreatic islet β-cells in humans, rats, and mice. nih.govscholaris.ca Studies have shown co-localization of TAAR1 with insulin (B600854) in human pancreatic islets, indicating a direct role in the function of these insulin-producing cells. researchgate.net

Receptor Activation: As a trace amine, isopentylamine is an agonist for TAARs. The activation of TAAR1 in pancreatic β-cells by agonists has been demonstrated to modulate insulin secretion. nih.govresearchgate.net Studies using selective TAAR1 agonists show a significant, dose-dependent increase in glucose-stimulated insulin secretion (GSIS) in rat insulinoma cell lines (INS-1E) and isolated human islets. scholaris.caresearchgate.net This suggests that trace amines like isopentylamine can play a regulatory role in glucose homeostasis.

The activation of TAAR1 initiates a downstream signaling cascade that involves the production of the second messenger cyclic AMP (cAMP).

G Protein Coupling: TAAR1 is a Gαs-coupled receptor. nih.gov Upon binding of an agonist like isopentylamine, the receptor activates the associated Gαs protein subunit. This, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into cAMP.

cAMP Accumulation: Studies have consistently shown that the activation of TAAR1 leads to a significant elevation of intracellular cAMP levels. nih.govfrontiersin.org This effect has been demonstrated in various cellular models, including HEK293 cells engineered to express TAAR1 and in insulin-secreting β-cell lines. nih.govnih.gov

Downstream Signaling: The increase in intracellular cAMP triggers further signaling events. In pancreatic β-cells, cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). nih.gov This cAMP-PKA/Epac-dependent signaling is required for the potentiation of glucose-stimulated insulin secretion observed upon TAAR1 activation. nih.govresearchgate.net This pathway highlights a key mechanism by which isopentylamine can influence cellular function. nih.gov

Table 2: Effects of TAAR1 Activation in Pancreatic Beta-Cell Models

Cellular Model Activator Key Effect Downstream Mechanism
Rat INS-1E Cells Selective TAAR1 Agonist Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) Activation of cAMP-PKA and Epac-dependent signaling. scholaris.canih.gov
Isolated Human Islets Selective TAAR1 Agonist Increased Insulin Secretion Mediated by TAAR1 expressed in β-cells. researchgate.net
HEK293 Cells (expressing TAAR1) Selective TAAR1 Agonist Increased intracellular cAMP levels Activation of Gαs-coupled receptor pathway. nih.govfrontiersin.org
Pancreatic β-Cell Lines T1AM (TAAR1 Agonist) Increased β-cell proliferation Activation of adenylyl cyclase–dependent Raf-MAPK signaling. nih.gov

Role as a Plant Metabolite and Defense Compound

Plants produce a wide array of secondary metabolites to defend themselves against herbivores taylorfrancis.com. Isopentylamine has been identified as a novel defense compound in rice (Oryza sativa), playing a crucial role in protecting the plant from insect attacks nih.gov. Its defensive action is not constitutive but is induced in response to specific threats, highlighting a dynamic plant defense strategy nih.govnih.gov.

Herbivory-Induced Accumulation in Plant Tissues

The concentration of isopentylamine in rice leaves increases significantly in response to feeding by insect herbivores. nih.gov This accumulation is a specific response to biotic stress and has been observed with different types of insects, indicating a broad-spectrum defensive role. nih.govresearchgate.net The induction of isopentylamine is closely linked to the plant's hormonal signaling pathways, particularly jasmonic acid, a key regulator of plant immune responses nih.govwikipedia.org.

Key inducers of isopentylamine accumulation in rice include:

Herbivory by the brown planthopper (Nilaparvata lugens) : A piercing-sucking insect that causes significant damage to rice crops nih.govresearchgate.net.

Herbivory by the rice-feeding armyworm (Mythimna loreyi) : A chewing insect, indicating the response is not limited to one feeding guild nih.govresearchgate.net.

Application of Jasmonic Acid : A plant hormone that mediates defenses against herbivores. Treatment with jasmonic acid mimics the effect of herbivory and triggers isopentylamine production nih.gov.

Notably, rice mutants with compromised jasmonic acid biosynthesis show reduced accumulation of isopentylamine, confirming the critical role of this signaling pathway in its production nih.gov.

Table 1: Inducers of Isopentylamine Accumulation in Rice (Oryza sativa)
Inducing FactorTypeReference
Brown Planthopper (Nilaparvata lugens)Biotic (Insect Herbivory) nih.govresearchgate.net
Rice-feeding Armyworm (Mythimna loreyi)Biotic (Insect Herbivory) nih.govresearchgate.net
Jasmonic AcidAbiotic (Phytohormone Application) nih.gov

Mechanisms of Deterrence against Herbivores

Isopentylamine functions as a direct chemical defense, deterring insect herbivores through toxicity and feeding deterrence nih.govresearchgate.net. Bio-assays have demonstrated that increased levels of isopentylamine in rice plants have detrimental effects on herbivore survival and behavior nih.gov.

Toxicity : In controlled experiments, brown planthoppers (N. lugens) that fed on rice seedlings containing isopentylamine at concentrations similar to those induced by herbivory showed significantly higher mortality rates compared to those feeding on control seedlings nih.gov. This suggests that isopentylamine is directly toxic to this sucking pest researchgate.net.

Feeding Deterrence : While direct toxicity to caterpillars has not been demonstrated, behavioral assays have shown that brown planthoppers tend to avoid rice plants with higher levels of isopentylamine researchgate.netresearchgate.net. In two-choice host assays, more planthoppers were found on mutant rice leaves unable to produce high levels of isopentylamine compared to wild-type leaves, indicating a repellent or deterrent effect researchgate.net.

Table 2: Observed Effects of Isopentylamine on Insect Herbivores
Herbivore SpeciesObserved EffectMechanismReference
Brown Planthopper (Nilaparvata lugens)Increased mortality, lower survivalToxicity nih.govresearchgate.net
Brown Planthopper (Nilaparvata lugens)Avoidance of isopentylamine-producing plantsDeterrence/Repellency researchgate.net

Biosynthesis from Amino Acid Precursors (e.g., Leucine)

The production of isopentylamine in rice is derived from a primary metabolite, the amino acid leucine (B10760876). nih.gov This was confirmed through stable isotope labeling experiments, which traced the metabolic pathway from leucine to isopentylamine nih.gov. The conversion of a primary metabolite into a defensive secondary metabolite is a common strategy in plant defense researchgate.net.

Recent genetic studies in rice have identified the key biosynthetic gene responsible for isopentylamine production. Through analysis of different rice cultivars, the gene Os10g0400500 was identified as the main gene for its biosynthesis. researchgate.net Knocking out this gene in the 'Nipponbare' rice cultivar, which normally produces high levels of the compound, resulted in mutant lines that could no longer produce isopentylamine researchgate.net. This discovery provides a specific genetic target for understanding and potentially manipulating this plant defense trait.

Gut Microbiota Metabolism and Associated Molecular Signaling in Non-Human Systems

Beyond the plant kingdom, isopentylamine (also known as isoamylamine) is a metabolite produced by gut bacteria in non-human animal systems. Its presence and signaling capabilities highlight the intricate communication between the gut microbiome and host physiology.

Production by Gut Bacteria

Research in animal models has shown that specific bacteria within the gut microbiota are responsible for producing isopentylamine. In mice, the metabolite is produced by bacteria from the Ruminococcaceae family. Studies have observed that isopentylamine is enriched in the gut of aged mice, corresponding to shifts in the microbiome composition.

Metabolite Interplay in Digestive Systems

Gut-derived metabolites can have far-reaching effects on the host, influencing physiological pathways well beyond the digestive system. Isopentylamine produced in the gut of mice has been shown to play a role in age-related cognitive dysfunction through a gut-brain axis signaling mechanism.

The proposed mechanism involves the following steps:

Production and Transport : Isopentylamine is produced by Ruminococcaceae in the gut and enters circulation.

Brain Interaction : The metabolite reaches the brain and interacts with microglia, the primary immune cells of the central nervous system.

Molecular Signaling : Isopentylamine promotes the death (apoptosis) of microglial cells by acting as a transcriptional coregulator. It binds directly to the promoter region of the S100A8 gene, which facilitates the recruitment of the transcription factor p53.

Gene Expression and Outcome : This action enhances the expression of the S100A8 protein, leading to microglial apoptosis and contributing to cognitive decline in aged mice.

This finding demonstrates a direct molecular mechanism linking a specific gut bacterial metabolite to gene expression and cell function in the brain of a non-human mammal.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
Isopentylamine (Isoamylamine)
Isopentylamine hydrochloride
Jasmonic Acid
Leucine

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and confidence. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula, providing a foundational piece of evidence for molecular identification. For isopentylamine hydrochloride, HRMS would analyze the cation (isopentylamine protonated at the nitrogen atom), C₅H₁₄N⁺. The high mass accuracy helps to distinguish the analyte from other compounds that might have the same nominal mass but a different elemental composition.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation, detection, and quantification of isopentylamine in complex mixtures such as biological fluids or environmental samples. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS/MS workflow, a chromatographic column first separates isopentylamine from other components in the sample. The eluent from the column is then ionized, commonly using Electrospray Ionization (ESI), which is well-suited for polar and ionizable molecules like amines. The protonated isopentylamine molecule ([M+H]⁺) is then selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity for quantification, as the detection is based on a specific precursor-to-product ion transition.

Table 1: Hypothetical LC-MS/MS Parameters for Isopentylamine Analysis

ParameterValue/ConditionPurpose
Ionization ModePositive Electrospray Ionization (ESI+)Efficiently ionizes the primary amine group.
Precursor Ion (Q1)m/z 88.1121 (for C₅H₁₄N⁺)Selects the protonated molecular ion of isopentylamine.
Collision EnergyOptimized (e.g., 10-20 eV)Induces fragmentation of the precursor ion.
Product Ion (Q3)m/z 71.0855 (Loss of NH₃)Monitors a specific, stable fragment for quantification.

In metabolomics, the accurate identification of small molecules is paramount. Isopentylamine (3-methyl-1-butanamine) has several structural isomers, including pentylamine, sec-pentylamine (1-methyl-butanamine), and tert-pentylamine (1,1-dimethyl-propanamine). These isomers possess the exact same elemental formula (C₅H₁₃N) and therefore the same exact mass, making them indistinguishable by HRMS alone.

To resolve this analytical challenge, mass spectrometry must be coupled with a separation technique capable of differentiating isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): The different boiling points and structures of the isomers often lead to different retention times on a GC column, allowing for their separation prior to MS detection.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique separates ions based on their electrophoretic mobility, which can differ between isomers, offering another avenue for differentiation. chromatographyonline.com

The ability to distinguish these isomers is critical, as they can have vastly different biological functions or metabolic origins. nih.gov For instance, the spatial distribution of isomers like leucine (B10760876) and isoleucine has been shown to be distinct in tissue samples, highlighting the importance of isomer-specific analytical methods in understanding biochemical processes. chromatographyonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. sigmaaldrich.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to fully assign the structure of isopentylamine.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For isopentylamine, one would expect distinct signals for the two methyl groups (appearing as a doublet), the methine proton (multiplet), and the two methylene (B1212753) groups adjacent to the CH group and the nitrogen atom (triplets or complex multiplets).

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. Isopentylamine has five carbon atoms, but due to symmetry, the two methyl carbons are equivalent, resulting in four distinct signals in the ¹³C spectrum.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, establishing connectivity between adjacent protons. For isopentylamine, COSY would show correlations between the methyl protons and the methine proton, between the methine proton and its adjacent methylene protons, and between the two methylene groups.

2D HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): These experiments correlate protons with carbons. HSQC identifies which protons are directly attached to which carbons (one-bond correlations). HMBC identifies longer-range couplings (two or three bonds), which helps to piece together the entire carbon skeleton and confirm the position of all groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Isopentylamine

Atom Position (Structure: (CH₃)₂CH-CH₂-CH₂-NH₂)TechniquePredicted Chemical Shift (ppm)Expected MultiplicityKey Correlations (2D NMR)
-CH(C H₃)₂¹³C NMR~22-HSQC to protons at ~0.9 ppm
-CH(CH ₃)₂¹H NMR~0.9DoubletCOSY to methine proton
-C H(CH₃)₂¹³C NMR~26-HSQC to proton at ~1.7 ppm
-CH (CH₃)₂¹H NMR~1.7MultipletCOSY to methyl and adjacent methylene protons
-CH-C H₂-CH₂-¹³C NMR~39-HSQC to protons at ~1.5 ppm
-CH-CH ₂-CH₂-¹H NMR~1.5MultipletCOSY to methine and other methylene protons
-CH₂-C H₂-NH₂¹³C NMR~40-HSQC to protons at ~2.8 ppm
-CH₂-CH ₂-NH₂¹H NMR~2.8TripletCOSY to adjacent methylene protons

Note: Predicted values are approximate and can vary based on solvent and pH.

NMR spectroscopy is a uniquely powerful tool for studying the non-covalent interactions between a small molecule (ligand) like isopentylamine and a macromolecular target, such as a protein, in solution. nih.govspringernature.com These methods can confirm binding, determine binding affinity, and map the binding site.

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR are highly effective for detecting weak to moderate binding. nmrwiki.orgichorlifesciences.com In this experiment, a selective radiofrequency pulse saturates a region of the NMR spectrum where only the protein resonates. Through spin diffusion, this saturation spreads across the entire protein. If isopentylamine binds to the protein, even transiently, it will receive this saturation. When it dissociates, it carries the "memory" of saturation, leading to an attenuation of its NMR signal. By subtracting a spectrum with protein saturation from one without, a "difference" spectrum is generated that shows signals only from the binding ligand. Protons of the ligand in closest proximity to the protein surface show the strongest STD effect, allowing for the mapping of the binding epitope. ichorlifesciences.comnih.gov

Protein-Observed NMR: If an isotopically labeled (e.g., ¹⁵N) protein is available, Chemical Shift Perturbation (CSP) analysis can be performed. nih.govacs.org A 2D ¹H-¹⁵N HSQC spectrum of the protein produces a unique peak for each amino acid's backbone amide group. Upon addition of a binding ligand like isopentylamine, the chemical environment of amino acids in the binding pocket is altered, causing their corresponding HSQC peaks to shift. universiteitleiden.nlunl.edu By tracking these shifts, one can precisely map the ligand binding site on the protein's surface and determine the dissociation constant (Kᴅ) of the interaction. universiteitleiden.nl

Chromatographic Separation Techniques and Coupled Systems

Chromatography is a fundamental technique for the separation, identification, and purification of compounds from a mixture. d-nb.info The choice of chromatographic method for this compound depends on the sample matrix, the required resolution, and the desired mode of detection.

Gas Chromatography (GC): As a volatile amine, isopentylamine is amenable to GC analysis. However, primary amines are highly basic and prone to interacting with acidic silanol (B1196071) groups on standard silica-based columns, leading to poor peak shape (tailing). labrulez.com To overcome this, specialized base-deactivated columns or derivatization of the amine group (e.g., acylation) to make it less polar and less basic are often employed. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Standard RP-HPLC with C18 columns is often challenging for small, polar compounds like isopentylamine, which may exhibit poor retention and elute in the solvent front. To enhance retention, ion-pairing agents can be added to the mobile phase, or acidic modifiers can be used to ensure the amine is protonated.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. sigmaaldrich.comnih.gov In HILIC, a polar stationary phase (e.g., bare silica (B1680970), diol) is used with a mobile phase containing a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. elementlabsolutions.com This creates a water-rich layer on the surface of the stationary phase into which polar analytes like protonated isopentylamine can partition, leading to strong retention. chromatographyonline.comchromatographyonline.com The high organic content of the mobile phase also makes HILIC highly compatible with ESI-MS detection. elementlabsolutions.com

Chiral Chromatography: Isopentylamine itself is not chiral. However, if analyzing derivatives or related compounds that contain a stereocenter, chiral chromatography is essential for separating enantiomers. Chiral stationary phases (CSPs), such as those based on cyclofructans or crown ethers, can be used to resolve racemic mixtures of primary amines. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like isopentylamine. However, the analysis of volatile amines by GC presents challenges due to their basicity and high polarity. gcms.czrestek.com These characteristics can cause interactions with active sites in the GC column, leading to poor peak shape (tailing) and low response. usra.edu

To address these issues, specialized base-deactivated capillary columns have been developed. gcms.czusra.edu These columns are designed to be highly inert and offer good retention and efficiency for basic compounds. gcms.cz For example, the Rtx-Volatile Amine column is specifically engineered for analyzing volatile amines, even in difficult matrices containing water. restek.com

Headspace GC-MS (HS-GC-MS) is another effective approach. nih.govbaua.de In this method, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile amine is injected into the GC-MS. This technique is advantageous as it avoids derivatization and reduces contamination of the GC system. usra.edunih.gov The free amine is liberated from its hydrochloride salt under alkaline conditions to facilitate its transfer into the headspace. nih.gov

Table 2: GC-MS Approaches for Volatile Amine Analysis
TechniquePrincipleKey FeaturesReference Example
Direct Injection GC-MSThe liquid sample is directly injected into the GC system.Requires specialized base-deactivated columns (e.g., Rtx-Volatile Amine) to prevent peak tailing. gcms.czrestek.comAnalysis of volatile amines in various industrial applications. gcms.cz
Headspace GC-MS (HS-GC-MS)Volatiles from the sample are sampled from the gas phase above the sample matrix.Derivatization-free, reduces column contamination, suitable for complex matrices. usra.edunih.govDetermination of short-chain volatile amines in human plasma and urine. nih.gov

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. jfda-online.com For amines like isopentylamine, derivatization is crucial for enhancing detection in both HPLC and GC. thermofisher.comrsc.org The primary goals are to improve volatility, thermal stability, and chromatographic behavior, and to introduce a detectable functional group (a chromophore or fluorophore). sigmaaldrich.comjfda-online.com

Several reagents are commonly used for the derivatization of primary amines:

Dansyl chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent derivatives suitable for HPLC-FLD analysis. rsc.org

o-Phthaldialdehyde (OPA): A popular reagent that reacts with primary amines in the presence of a thiol to produce fluorescent isoindole derivatives for HPLC-FLD. thermofisher.com

9-Fluorenylmethoxycarbonyl chloride (FMOC): Forms stable, fluorescent derivatives with both primary and secondary amines. thermofisher.comrsc.org

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Creates a UV-active derivative, allowing for detection by HPLC-UV. rsc.org

Isobutyl chloroformate (IBCF): Used as a derivatization reagent for the GC-MS analysis of biogenic amines. rsc.org

Acylating Agents (e.g., Trifluoroacetic anhydride (B1165640) - TFAA): Used in GC-MS to replace the active hydrogen on the amine group, improving chromatographic peak shape and stability. iu.edu

The choice of derivatization reagent depends on the analytical technique (HPLC or GC), the desired detection method, and the specific amine being analyzed. rsc.org

Table 3: Common Derivatization Reagents for Isopentylamine
ReagentAbbreviationDetection MethodTarget Functional Group
Dansyl chlorideDNS-ClHPLC-FLDPrimary Amines rsc.org
o-PhthaldialdehydeOPAHPLC-FLDPrimary Amines thermofisher.com
9-Fluorenylmethoxycarbonyl chlorideFMOCHPLC-FLDPrimary and Secondary Amines rsc.org
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCHPLC-UVPrimary Amines rsc.org
Isobutyl chloroformateIBCFGC-MSPrimary Amines rsc.org
Trifluoroacetic anhydrideTFAAGC-MSPrimary Amines iu.edu

Other Advanced Spectroscopic and Analytical Tools

Advanced Optical Sensors for Quantitative Analysis of Amines

Advanced optical sensors offer rapid, sensitive, and often portable methods for the detection of amine vapors. jfda-online.com These sensors have gained interest for various applications, from environmental monitoring to food quality control. researchgate.net Their operation is typically based on a change in optical properties (such as color or fluorescence) upon interaction with the target amine. jfda-online.com

Colorimetric Sensors: These sensors often utilize pH-sensitive dyes. For instance, a sensor based on the indicator Bromocresol green adsorbed onto a silica sphere matrix changes color from orange to blue in the presence of amine vapors. researchgate.net Nanomaterials, particularly gold nanoparticles (AuNPs), are also widely used in colorimetric sensors due to their unique surface plasmon resonance (SPR) properties, which cause a visible color change upon interaction with an analyte. jfda-online.com

Fluorescence Spectroscopy: This method can be employed for the determination of amino compounds. researchgate.net Sensors can be designed where the presence of an amine quenches or enhances the fluorescence of a specific material.

Optical Nanopore Sensors: A more recent development involves optical nanopore sensors, which provide single-molecule resolution. nih.gov These sensors can be monitored using wide-field microscopy, allowing for the analysis of many nanopores simultaneously and enabling the detection of analytes at extremely low concentrations. nih.gov

Thermogravimetric Analysis (TGA) for Compositional Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. americanlaboratory.com It is a valuable tool for determining the thermal stability and composition of materials. mdpi.com

For this compound, TGA can provide insights into its decomposition profile. When heated, the compound is expected to decompose in distinct stages. The TGA curve would show an initial stable region, followed by one or more mass loss steps corresponding to the volatilization or decomposition of different components. A likely decomposition pathway would involve an initial loss of hydrogen chloride (HCl), followed by the decomposition or volatilization of the isopentylamine base at a higher temperature. By analyzing the temperatures at which mass loss occurs and the percentage of mass lost at each step, TGA can be used to assess the compound's thermal stability and verify its composition. Coupling the TGA instrument to an evolved gas analyzer like an FTIR or a mass spectrometer allows for the identification of the gaseous products released during decomposition, providing a complete compositional analysis. americanlaboratory.com

Theoretical and Computational Chemistry Studies of Isopentylamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those rooted in density functional theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the reactivity of molecular systems, including simple alkylammonium halides like isopentylamine hydrochloride. These computational methods allow for a detailed exploration of the molecule's properties at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT can be employed to investigate various properties. For instance, DFT calculations can predict the distribution of electron density, which is crucial for understanding how the molecule interacts with other molecules. The method can also be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's reactivity and stability.

In studies of related alkylammonium lead halide perovskites, DFT has been instrumental in interpreting the variation of optical band gaps with changing alkyl chain lengths. iisc.ac.in These calculations have shown that the electronic properties are linked to structural parameters like the octahedral tilt in the perovskite lattice. iisc.ac.in Similarly, for this compound, DFT can be used to understand how the isopentyl group influences the electronic properties of the ammonium (B1175870) head and its interaction with the chloride ion. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and provide detailed vibrational assignments. mdpi.com

Conformational Analysis and Energetic Landscapes

The isopentyl group in this compound is flexible, allowing the molecule to adopt various spatial arrangements or conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies to construct an energetic landscape. The most stable conformer corresponds to the global minimum on the potential energy surface, while other, less stable conformers represent local minima.

Theoretical calculations, often using DFT or Møller-Plesset perturbation theory (MP2), are powerful tools for this analysis. For molecules with flexible chains, like cyclohexylamine, variable temperature infrared spectroscopy combined with theoretical calculations has been used to determine the enthalpy differences between various conformers. researchgate.net For this compound, a similar approach would involve rotating the single bonds within the isopentyl chain to map out the potential energy surface. The results of such an analysis would typically be presented in a table of relative energies.

Table 1: Hypothetical Relative Energies of Isopentylamine Conformers Calculated by DFT This table is illustrative and represents the type of data generated from DFT-based conformational analysis. The values are not from a specific experimental study on this compound.

Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kJ/mol) Population at 298 K (%)
Anti 180° 0.00 65
Gauche 1 +60° 2.5 17.5
Gauche 2 -60° 2.5 17.5

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into how chemical reactions occur by modeling the reaction pathways and identifying the transition states. A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to proceed. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, computational modeling could be used to study various potential reactions, such as its decomposition or its interaction with other molecules. By mapping the potential energy surface of the reaction, chemists can identify the lowest energy path from reactants to products. This involves calculating the energies of the reactants, products, any intermediates, and the transition states that connect them. Methods like DFT are well-suited for locating transition state structures and calculating their vibrational frequencies to confirm that they represent a true saddle point on the energy landscape.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of a large number of molecules and their interactions in condensed phases, such as in a solution or a solid. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements and interactions to be tracked over time.

For this compound, MD simulations can be used to study how the isopentylammonium cations and chloride anions interact with each other and with solvent molecules. nih.gov These simulations can provide detailed information about the structure of the solvation shell around the ions and the dynamics of the solvent molecules. For instance, an MD simulation could reveal the average number of water molecules in the first solvation shell of the ammonium group and the chloride ion, as well as the average residence time of these water molecules.

Furthermore, MD simulations are valuable for understanding the collective behavior of molecules. In the context of the solid state, MD can be used to study the packing of the isopentylammonium and chloride ions in the crystal lattice and to investigate phase transitions. The development of accurate force fields, which are the empirical potential energy functions used in MD simulations, is crucial for obtaining reliable results. These force fields are often parameterized using data from high-level quantum chemical calculations. nih.gov

Future Research Directions and Emerging Areas

Novel Synthetic Routes for Isopentylamine Hydrochloride with Enhanced Sustainability

The future of chemical manufacturing hinges on the development of sustainable and green synthetic methodologies. For this compound, research is moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste, toward more eco-friendly alternatives. Key areas of investigation include the use of renewable feedstocks, the application of biocatalysis, and the adoption of green chemistry principles to improve efficiency and minimize environmental impact.

Future synthetic strategies are expected to focus on:

Biocatalytic Approaches: Utilizing enzymes such as transaminases or engineered ammonia (B1221849) lyases could enable the direct and highly selective amination of bio-derived precursors like isoamyl alcohol or isovaleraldehyde (B47997). This approach offers mild reaction conditions, high stereoselectivity, and a significant reduction in chemical waste.

Catalytic Direct Amination: Research into novel catalytic systems, potentially involving earth-abundant metals, for the direct amination of isoamyl alcohol derivatives would represent a major advancement. This would reduce the number of synthetic steps and improve atom economy.

Flow Chemistry and Process Intensification: Implementing continuous flow reactors for the synthesis of isopentylamine and its subsequent conversion to the hydrochloride salt can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing.

The viability of these novel routes can be evaluated using established green chemistry metrics, providing a quantitative measure of their sustainability.

Green Chemistry MetricDescriptionGoal for Future this compound Synthesis
Atom EconomyMeasures the efficiency of a reaction in converting reactants to the desired product.Maximize the incorporation of all reactant atoms into the final product, minimizing byproducts.
Process Mass Intensity (PMI)Ratio of the total mass of materials (solvents, reagents, process water) used to the mass of the final product. nih.govReduce the overall mass of waste generated per kilogram of product by optimizing solvent use and workup procedures.
Reaction Mass Efficiency (RME)Accounts for both yield and atom economy, providing a more comprehensive measure of reaction efficiency. nih.govImprove reaction yields and select pathways with high atom economy to achieve a higher RME.

Exploration of Unconventional Reactivity Profiles

Beyond its role as a simple amine salt, this compound and its derivatives are being explored for unconventional reactivity. Future research will likely focus on harnessing the isopentylammonium cation in novel catalytic and photochemical transformations, moving beyond its traditional functional group chemistry.

Emerging areas of exploration include:

Organocatalysis: Chiral quaternary ammonium (B1175870) salts are effective phase-transfer catalysts for various asymmetric reactions. alfachemic.com Future work could involve derivatizing isopentylamine into chiral ammonium salts to catalyze reactions such as alkylations, epoxidations, or Mannich reactions, leveraging the steric bulk of the isopentyl group to influence stereochemical outcomes.

C–N Bond Activation: While challenging, the catalytic activation and functionalization of the C–N bond in alkylammonium salts is a frontier in synthetic chemistry. Drawing inspiration from advances in the cross-coupling of aryl ammonium salts, research could target the development of transition-metal catalysts (e.g., based on nickel or cobalt) capable of cleaving the C–N bond of isopentylamine derivatives, enabling their use as alkylating agents in cross-coupling reactions. nih.gov

Photochemical Reactions: The formation of charge-transfer complexes between reactants can enable novel photochemical transformations. Research into the potential of isopentylamine-derived enamines or other intermediates to form light-activated charge-transfer complexes with alkylating agents, such as pyridinium (B92312) salts, could lead to new methods for C-C bond formation under mild, photocatalyst-free conditions. chemrxiv.org This opens avenues for stereoconvergent processes controlled by a chiral amine catalyst.

Reaction TypePotential Role of this compound DerivativeResearch Goal
Asymmetric Phase-Transfer CatalysisAs a chiral cation source to shuttle reactants between phases.Achieve high enantioselectivity in alkylation or cyclization reactions. alfachemic.com
Transition Metal-Catalyzed Cross-CouplingAs a substrate for C–N bond cleavage and subsequent functionalization.Develop methods for using amines as versatile building blocks in C-C or C-heteroatom bond formation. nih.gov
Visible-Light Mediated AlkylationAs a precursor to an enamine that forms a charge-transfer complex.Enable enantioselective alkylations using visible light without an external photocatalyst. chemrxiv.org

Advanced Applications in Bio-inspired Chemical Synthesis

Bio-inspired synthesis seeks to mimic natural processes to create functional materials and molecules under mild conditions. Amine salts play a crucial role in many biological mineralization and self-assembly processes. This compound is an emerging candidate for exploration in this field due to its simple structure and ability to participate in hydrogen bonding and electrostatic interactions.

Future research is anticipated in the following areas:

Templating of Nanomaterials: Bio-inspired silica (B1680970) synthesis often uses amine additives to direct the condensation of silicate (B1173343) monomers into structured materials. chemguide.co.uk Research is needed to understand how this compound, as a small molecule surfactant, can influence the morphology, pore size, and surface area of silica and other metal oxide nanomaterials. The branched nature of the isopentyl group may offer unique structure-directing effects compared to linear or polymeric amines. sigmaaldrich.com

Self-Assembling Systems: The amphiphilic character of the isopentylammonium cation could be exploited to create micelles, vesicles, or other self-assembled structures in aqueous solutions. These assemblies could serve as nanoreactors or templates for the synthesis of complex organic molecules or polymers.

Privileged Scaffolds in Medicinal Chemistry: Privileged structures are molecular backbones capable of binding to multiple biological targets. nih.gov The isopentyl group is a common motif in natural products and pharmaceuticals. Future work could explore the use of this compound as a building block in the efficient, bio-inspired synthesis of libraries of compounds containing this privileged scaffold for drug discovery screening.

Deeper Mechanistic Insights into its Biological Interplay in Non-Human Models

Isopentylamine is a naturally occurring compound found in various plants and produced by microorganisms, indicating its involvement in biological pathways. nih.govsigmaaldrich.com Understanding its metabolic fate and biological functions is a key area for future investigation, particularly its connection to the metabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), its biochemical precursor.

Key research questions to be addressed in non-human models include:

Metabolic Pathways: Elucidating the specific enzymatic pathways responsible for the synthesis and degradation of isopentylamine in bacteria (e.g., Proteus mirabilis and gut microbiota like Ruminococcaceae) and plants (e.g., rice) is crucial. sigmaaldrich.com This involves identifying and characterizing the responsible decarboxylases, aminotransferases, and oxidases.

Role as a Signaling Molecule: Isopentylamine has been identified as a defense compound in rice, induced by insect feeding. sigmaaldrich.comsigmaaldrich.com Mechanistic studies in plant models are needed to determine how it is produced and what signaling pathways it activates to trigger a defense response.

Gut-Brain Axis Communication: Elevated levels of isopentylamine produced by gut bacteria have been linked to cognitive decline in aged mouse models. Research is required to understand the mechanism by which isopentylamine crosses the blood-brain barrier and induces apoptosis in microglial cells, potentially through interaction with transcriptional regulators like p53. This provides a direct link between gut metabolism and neuroinflammation.

Relationship with BCAA Metabolism: The metabolism of BCAAs is closely linked to metabolic diseases. nih.govbiorxiv.org Investigating how the production of isopentylamine from leucine is regulated and how it, in turn, affects broader BCAA homeostasis in animal models of metabolic disease could provide new insights into disease pathology.

Development of Next-Generation Analytical Methodologies for Complex Systems

To support the expanding research into this compound's synthesis, reactivity, and biological roles, the development of advanced analytical methods is essential. Future methodologies must offer high sensitivity, selectivity, and throughput to accurately quantify the compound in complex matrices such as biological fluids, plant tissues, and reaction mixtures.

Emerging analytical research directions include:

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-time of flight mass spectrometry (LC-TOF-MS) and Orbitrap MS will be crucial for the unambiguous identification and quantification of isopentylamine and its metabolites in complex biological samples. nih.gov These methods provide high mass accuracy and sensitivity, enabling detection at very low concentrations.

Advanced Separation Techniques: Capillary electrophoresis (CE) offers an orthogonal separation mechanism to liquid chromatography, with advantages such as low sample consumption and high efficiency. mdpi.com Developing CE methods, likely involving a derivatization step with a chromophore or fluorophore like 9-fluorenyl methylchloroformate (FMOC-Cl), will be valuable for routine analysis. mdpi.com

Multi-Attribute Monitoring (MAM): As research moves toward online and real-time monitoring of chemical and biological processes, MAM platforms, often based on mass spectrometry, will be developed. biorxiv.org These platforms can simultaneously monitor the concentration of this compound, precursors, byproducts, and metabolites, providing a comprehensive view of the system in real-time.

Automation and Data Analytics: The integration of automated sample preparation with advanced analytical platforms will increase throughput. Furthermore, the use of machine learning and advanced data analytics will be essential for interpreting the large datasets generated by these next-generation methods, helping to identify subtle trends and correlations in metabolic studies or process optimization. biorxiv.org

Analytical TechniqueKey AdvantageApplication for this compound
LC-HRMS (e.g., Orbitrap, TOF)High sensitivity and specificity for confident identification. nih.govMetabolomics, detection in biological tissues, impurity profiling.
Capillary Electrophoresis (CE)High separation efficiency and low sample volume. mdpi.comQuantification in aqueous samples, analysis of ionic species.
Multi-Attribute Monitoring (MAM)Simultaneous monitoring of multiple analytes in real-time. biorxiv.orgIn-process control for sustainable synthesis, real-time monitoring in bioreactors.
Gas Chromatography-Mass Spectrometry (GC-MS)Excellent for volatile compounds.Analysis of the free base (isopentylamine) in headspace or after extraction.

Q & A

What are the key considerations in designing a synthesis protocol for isopentylamine hydrochloride to ensure reproducibility?

Answer:
Designing a reproducible synthesis protocol requires:

  • Reaction Optimization : Control temperature, solvent polarity, and stoichiometry to minimize side reactions. For example, crystallization methods used for α-lactosamine hydrochloride (cooling saturated solutions with water-miscible solvents like ethanol) can be adapted .
  • Purification : Use recrystallization or column chromatography, validated via melting point analysis and NMR spectroscopy. Ensure solvents are anhydrous to prevent hydrolysis .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reaction conditions, including batch-specific analytical data .

How can researchers ensure the purity and structural integrity of this compound during experimental handling?

Answer:

  • Analytical Validation : Employ HPLC (as in pyridoxine hydrochloride analysis) or GC-MS to quantify impurities. For structural confirmation, use 1H^1H/13C^{13}C NMR and X-ray crystallography, as demonstrated for α-lactosamine hydrochloride monohydrate .
  • Storage Conditions : Store in airtight, desiccated containers at low temperatures (−20°C) to prevent degradation, referencing safety protocols for hygroscopic hydrochlorides .

What methodologies are effective in resolving contradictions in reported physicochemical properties of this compound across studies?

Answer:

  • Meta-Analysis : Calculate heterogeneity metrics (e.g., I2I^2, HH) to assess variability between studies using tools like the metafor package in R .
  • Sensitivity Analysis : Exclude outliers or subgroup studies based on synthesis conditions (e.g., solvent purity, reaction time) to identify confounding factors .
  • Replication Studies : Reproduce conflicting experiments under controlled conditions, adhering to standardized protocols outlined in analytical chemistry journals .

How can advanced spectroscopic techniques be optimized to detect trace impurities in this compound samples?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Detect impurities at ppm levels by calibrating instruments with internal standards (e.g., thiamine hydrochloride) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from isomeric byproducts, as applied in characterizing α/β anomers of lactosamine hydrochloride .
  • Dynamic Light Scattering (DLS) : Monitor colloidal impurities in aqueous solutions, a method validated for viscosity-reducing excipients .

What are the best practices for documenting experimental procedures involving this compound to meet academic publication standards?

Answer:

  • Detailed Methods : Include reaction timelines, equipment specifications (e.g., vacuum pressure during drying), and purity thresholds for reagents, as per Reviews in Analytical Chemistry guidelines .
  • Supplementary Data : Provide raw NMR spectra, chromatograms, and crystallographic coordinates in supporting information, formatted as hyperlinked digital appendices .
  • Ethical Compliance : Reference safety data sheets (SDS) for hazard mitigation, ensuring alignment with institutional protocols .

What strategies can be employed to address batch-to-batch variability in the synthesis of this compound in large-scale research settings?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time, as used in thiamine hydrochloride production .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., pH, temperature) and reduce variability, referencing meta-analysis principles for robust statistical validation .
  • Crystallization Control : Seed solutions with pure α-form crystals to ensure consistent polymorph formation, a technique validated for lactosamine hydrochloride .

Notes on Evidence Utilization

  • Methodological Focus : Prioritized experimental design, data analysis, and reproducibility, drawing from synthesis, characterization, and statistical frameworks in peer-reviewed literature.
  • Basic vs. Advanced Differentiation : Basic FAQs address foundational techniques (synthesis, purity), while advanced FAQs tackle complex challenges (heterogeneity resolution, impurity detection).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.